5,7-Dimethylquinolin-8-ol 1-oxide 5,7-Dimethylquinolin-8-ol 1-oxide
Brand Name: Vulcanchem
CAS No.: 416886-60-7
VCID: VC4958496
InChI: InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3
SMILES: CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C
Molecular Formula: C11H11NO2
Molecular Weight: 189.214

5,7-Dimethylquinolin-8-ol 1-oxide

CAS No.: 416886-60-7

Cat. No.: VC4958496

Molecular Formula: C11H11NO2

Molecular Weight: 189.214

* For research use only. Not for human or veterinary use.

5,7-Dimethylquinolin-8-ol 1-oxide - 416886-60-7

Specification

CAS No. 416886-60-7
Molecular Formula C11H11NO2
Molecular Weight 189.214
IUPAC Name 5,7-dimethyl-1-oxidoquinolin-1-ium-8-ol
Standard InChI InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3
Standard InChI Key PPWPWKBMHHTYNV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5,7-Dimethylquinolin-8-ol 1-oxide (CAS No. 416886-60-7) has the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.214 g/mol. Its systematic IUPAC name is 5,7-dimethyl-8-hydroxyquinolin-1-ium-1-olate, reflecting the N-oxide moiety and hydroxyl group. The compound’s structure is characterized by:

  • A quinoline backbone with methyl groups at positions 5 and 7.

  • A hydroxyl group at position 8, enabling hydrogen bonding and metal coordination.

  • An N-oxide group at position 1, increasing polarity and stability.

Table 1: Physicochemical Properties of 5,7-Dimethylquinolin-8-ol 1-oxide

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.214 g/mol
Density1.172±0.06 g/cm³ (estimated)
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)~2.55 (calculated)
Hazard StatementsH315-H319-H335 (irritant)

Synthesis and Manufacturing

Oxidation of 5,7-Dimethylquinolin-8-ol

The primary synthesis route involves oxidizing 5,7-dimethylquinolin-8-ol with hydrogen peroxide (H₂O₂) under mild conditions. This reaction introduces the N-oxide group while preserving the hydroxyl and methyl substituents:

5,7-Dimethylquinolin-8-ol+H2O25,7-Dimethylquinolin-8-ol 1-oxide+H2O\text{5,7-Dimethylquinolin-8-ol} + \text{H}_2\text{O}_2 \rightarrow \text{5,7-Dimethylquinolin-8-ol 1-oxide} + \text{H}_2\text{O}

Key parameters influencing yield and purity include:

  • Temperature: Reactions typically proceed at 50–70°C to balance kinetics and side reactions.

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency.

  • Oxidant Concentration: Excess H₂O₂ (30–50%) ensures complete conversion but requires careful quenching to avoid over-oxidation.

Alternative Synthetic Approaches

While less common, microwave-assisted synthesis and metal-catalyzed oxidations have been explored to reduce reaction times and improve selectivity . For example, microwave irradiation at 100–120°C for 10–15 minutes achieves ~85% yield in some protocols .

Reactivity and Chemical Behavior

Chelation and Metal Complexation

The hydroxyl and N-oxide groups enable 5,7-dimethylquinolin-8-ol 1-oxide to act as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) . These complexes are studied for their catalytic and antimicrobial properties.

Table 2: Example Metal Complexes and Applications

Metal IonComplex StructureApplication
Cu²⁺[Cu(C₁₁H₁₀NO₂)₂]·2H₂OAntifungal agents
Zn²⁺[Zn(C₁₁H₁₀NO₂)Cl₂]Luminescent materials
Fe³⁺[Fe(C₁₁H₁₀NO₂)₃]Oxidation catalysts

Electrophilic Substitution Reactions

The electron-rich quinoline ring undergoes electrophilic substitution at positions 3 and 6. For instance, nitration with HNO₃/H₂SO₄ yields nitro derivatives, which are intermediates in dye synthesis .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to metal-chelating drugs targeting Alzheimer’s disease and cancer. Its ability to cross the blood-brain barrier enhances therapeutic potential .

Materials Science

  • Luminescent Materials: Zinc complexes emit blue-green light (λₑₘ = 450–500 nm), useful in OLEDs .

  • Corrosion Inhibitors: Adsorbs onto metal surfaces, reducing corrosion rates by 60–80% in acidic environments.

Future Research Directions

  • Kinetic Studies: Elucidate reaction mechanisms under varying temperatures and solvents.

  • Therapeutic Optimization: Modify substituents to enhance bioavailability and reduce toxicity.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicological effects.

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